molecular formula C21H19FN4O2 B3414866 N-(2-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946382-19-0

N-(2-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3414866
CAS No.: 946382-19-0
M. Wt: 378.4 g/mol
InChI Key: NETWLTJUAALJCI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isopropyl group at position 5, linked to an indole moiety. The indole’s nitrogen is further functionalized with an acetamide group bearing a 2-fluorophenyl substituent. This structural framework is characteristic of bioactive molecules, as both indole and oxadiazole derivatives are prevalent in drug discovery for their antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c1-13(2)20-24-25-21(28-20)18-11-14-7-3-6-10-17(14)26(18)12-19(27)23-16-9-5-4-8-15(16)22/h3-11,13H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETWLTJUAALJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

N-(2-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This interaction can lead to various downstream effects, including the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are analyzed below, focusing on substituent variations and their implications for bioactivity:

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Reported Bioactivity/Properties References
Target Compound : N-(2-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide Indole + 1,3,4-oxadiazole 2-Fluorophenyl, isopropyl Not explicitly reported
N-(2-phenylethyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide (F356-0470) Indole + 1,3,4-oxadiazole Phenethyl (vs. 2-fluorophenyl) Structural analog; no activity data
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran + 1,3,4-oxadiazole Benzofuran, 3-chlorophenyl Antimicrobial activity
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Indole + 1,3,4-oxadiazole Chlorophenyl, indolylmethyl LOX inhibition (IC₅₀: 23.4 µM)
N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide Thiadiazole (vs. oxadiazole) 4-Fluorophenyl, trifluoromethyl Not reported; structural variation
2-{[5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(p-tolyl)acetamide (4c) Phthalazinone + 1,3,4-oxadiazole p-Tolyl, phthalazinone Anti-proliferative activity

Key Observations

Chlorophenyl substituents (e.g., in 8t) correlate with significant lipoxygenase (LOX) inhibition, suggesting that electron-withdrawing groups may enhance enzyme-targeting efficacy . Benzofuran-oxadiazole hybrids (e.g., 2a) exhibit antimicrobial activity, highlighting the role of fused aromatic systems in disrupting microbial pathways .

Core Heterocycle Variations: Replacement of oxadiazole with thiadiazole (e.g., in ’s compound) introduces a sulfur atom, which may alter electronic properties and binding affinity due to increased polarizability .

Synthetic Pathways :

  • Analogs like 8t and 4c are synthesized via S-alkylation and condensation reactions, indicating feasible routes for modifying the target compound’s acetamide or oxadiazole substituents .

Research Findings and Implications

  • Antimicrobial Activity : Benzofuran-oxadiazole derivatives (e.g., 2a) underscore the importance of aryl substituents in antimicrobial design, a direction relevant to the target compound’s 2-fluorophenyl group .
  • Anti-Proliferative Potential: Phthalazinone-oxadiazole hybrids (e.g., 4c) with IC₅₀ values in the micromolar range suggest that structural optimization of the target compound’s indole-oxadiazole core could yield anticancer candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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